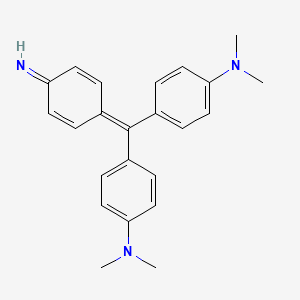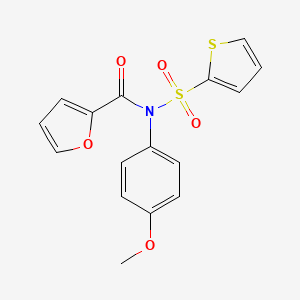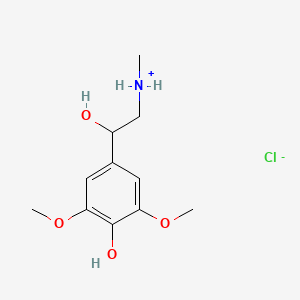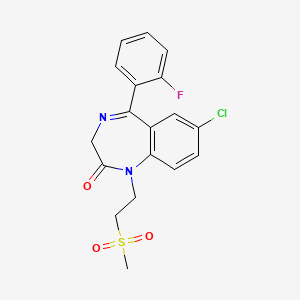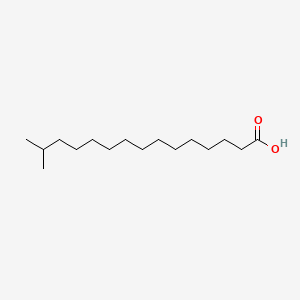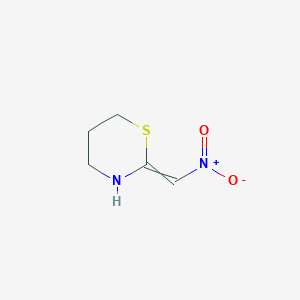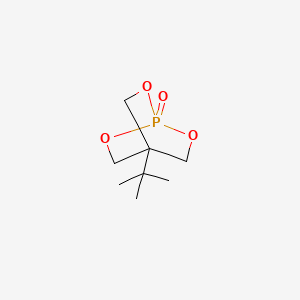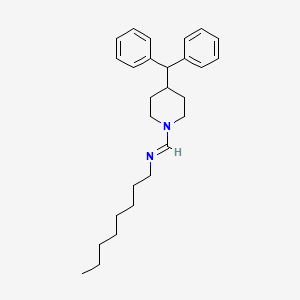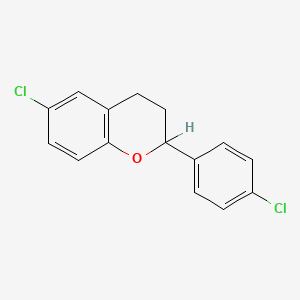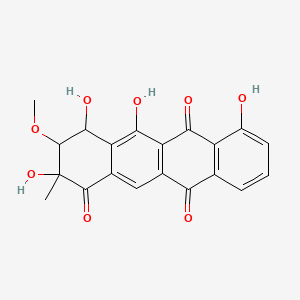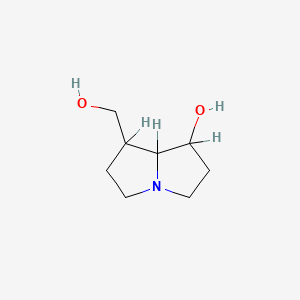
Mikanecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mikanecin is a natural product found in Heliotropium angiospermum with data available.
Applications De Recherche Scientifique
Anti-Malarial Properties : A study explored the anti-malarial use of several plants, including Mikania glomerata, noting their potential in treating malaria symptoms and conditions often accompanying malaria, such as weakness and renal failure (Botsaris, 2007).
Inhibition of Mitochondrial Protein Synthesis and Respiration : Mikamycin, a type of Mikanecin, has been shown to inhibit mitochondrial protein synthesis and mitochondrial respiration, which could have implications for its use in certain medical conditions (Dixon et al., 1971).
Antiulcerogenic Activity : Research on Mikania laevigata has revealed its antiulcerogenic properties, suggesting its potential use in treating ulcers by influencing secretion control mediated by the parasympathetic system (Bighetti et al., 2005).
Impact on Memory Performance in Dementia Model : A study on Mikania Micrantha showed positive effects on memory improvement in a dementia model, indicating its potential as a natural resource for anti-dementia agents (Andriani et al., 2017).
Safety and Efficacy in Herbal Ointment Formulation : A study assessed the safety and efficacy of a herbal ointment formulated with Mikania cordata for treating acute superficial injury, showing significant potential for use in such treatments (Herbert et al., 2014).
Effects on Pulmonary Inflammation and Oxidative Stress : Mikania glomerata and Mikania laevigata have been studied for their effects on pulmonary inflammation and oxidative stress caused by acute coal dust exposure, suggesting their potential protective effects (Freitas et al., 2008).
Propriétés
Numéro CAS |
520-62-7 |
|---|---|
Nom du produit |
Mikanecin |
Formule moléculaire |
C8H15NO2 |
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ol |
InChI |
InChI=1S/C8H15NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h6-8,10-11H,1-5H2 |
Clé InChI |
QWOXSTGOGUNUGF-UHFFFAOYSA-N |
SMILES |
C1CN2CCC(C2C1CO)O |
SMILES canonique |
C1CN2CCC(C2C1CO)O |
Autres numéros CAS |
65207-60-5 |
Synonymes |
platynecine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)

